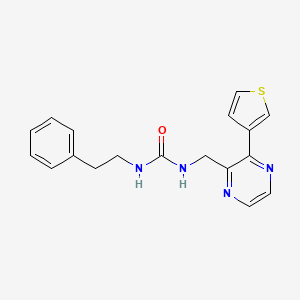
3-Methyl-1-(2-phenylcyclopropyl)butan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(2-phenylcyclopropyl)butan-1-amine;hydrochloride, also known as MAPS or Methamphetamine-Assisted Psychotherapy, is a psychoactive drug that has been gaining attention in recent years due to its potential therapeutic benefits. It is a derivative of amphetamine and is classified as a Schedule II controlled substance in the United States.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Chemical Synthesis Techniques : The compound is involved in synthesis processes where Lewis acid-catalyzed ring-opening reactions are key. For example, Lifchits and Charette (2008) described its use in synthesizing serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
- Intermediate in Medicinal Compounds : It has been utilized as an intermediate in the synthesis of various medicinal compounds. Liu, Huang, and Zhang (2011) demonstrated its use in synthesizing Repaglinide, a diabetes medication (Liu, Huang, & Zhang, 2011).
Biological Applications
- Research on Receptor Antagonists : It's also significant in studies exploring receptor antagonists, like the research by Snider et al. (1991) on nonpeptide antagonists of the substance P (NK1) receptor (Snider et al., 1991).
- CNS Stimulant Properties : Studies like that of Kavanagh et al. (2013) have examined its relation to central nervous system stimulants, particularly in the context of its structural similarity to other compounds (Kavanagh et al., 2013).
Catalysis and Reactions
- Catalytic Processes : Research has been conducted on its role in catalysis, such as the work by Eidi and Kassaee (2016) on the synthesis of amides through oxidative amidation (Eidi & Kassaee, 2016).
- Role in Organic Reactions : Wiberg and Österle (1999) investigated its behavior in organic reactions like deamination processes (Wiberg & Österle, 1999).
Propiedades
IUPAC Name |
3-methyl-1-(2-phenylcyclopropyl)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-10(2)8-14(15)13-9-12(13)11-6-4-3-5-7-11;/h3-7,10,12-14H,8-9,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFHPNODJKDJQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1CC1C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-phenylcyclopropyl)butan-1-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate](/img/structure/B2426187.png)
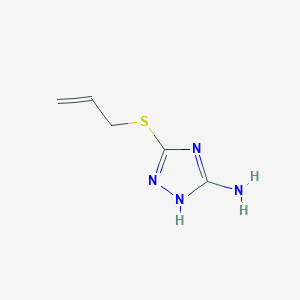

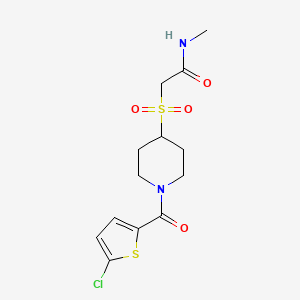
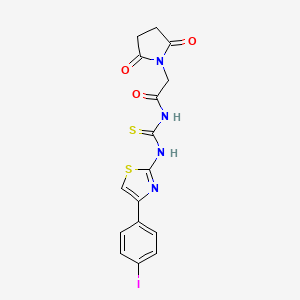
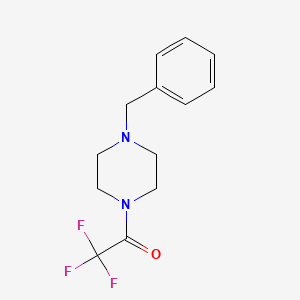
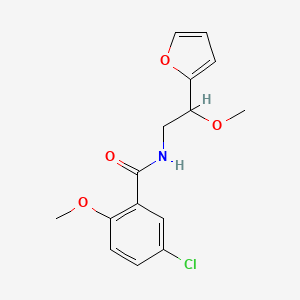
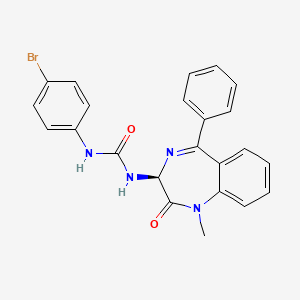
![1-(4-tert-butylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2426198.png)
![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B2426199.png)
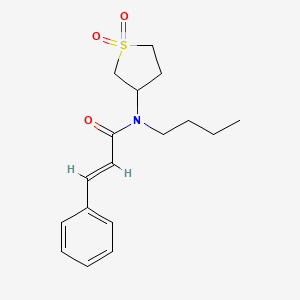
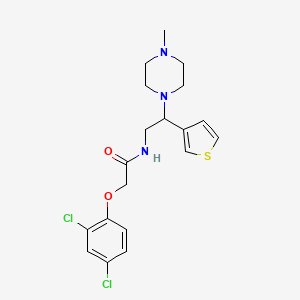
![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2426207.png)
